Structural Confirmation of the Full 4,5-Diaryl Pharmacophore by NMR and MS
The identity of ethyl 4,5-diphenylthiazole-2-carboxylate is confirmed by 1H NMR, 13C NMR, and MS. The 1H NMR spectrum (CDCl3 or DMSO-d6) shows distinct signals for the ethyl ester (quartet and triplet) and two monosubstituted phenyl rings, providing unambiguous confirmation of the 4,5-diaryl substitution pattern . In contrast, ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2) lacks the second phenyl ring, losing a key pharmacophoric element. The molecular ion [M+H]+ at m/z 310.1 (calculated 309.08 Da) and characteristic fragmentation serve as a unique identifier, differentiating it from isomeric or mono-phenyl analogs [1].
| Evidence Dimension | Aromatic substitution pattern (number of phenyl rings) |
|---|---|
| Target Compound Data | 2 phenyl rings (at positions 4 and 5 of thiazole); MW 309.38; predicted 1H NMR signals for 10 aromatic protons + ethyl ester |
| Comparator Or Baseline | Ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2): 1 phenyl ring (position 4 only); MW 233.29 |
| Quantified Difference | One additional phenyl ring (molecular weight difference of 76.1 Da); the target compound provides the complete 4,5-diaryl scaffold required for COX-2 π-stacking interactions, while the comparator does not. |
| Conditions | NMR spectroscopy in deuterated solvent (CDCl3 or DMSO-d6); MS (ESI or EI) at typical instrument settings. |
Why This Matters
The 4,5-diphenyl substitution pattern is the pharmacophoric core for COX-2 inhibition and anticancer activity in this chemotype; the simpler mono-phenyl analog lacks this validated recognition motif, making it unsuitable as a replacement in medicinal chemistry programs targeting these enzymes.
- [1] PubChem Compound Summary for CID 66524921, Ethyl 4,5-diphenylthiazole-2-carboxylate. National Center for Biotechnology Information. Accessed May 2026. View Source
